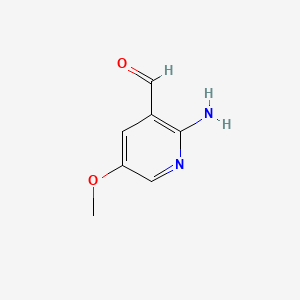

2-Amino-5-methoxynicotinaldehyde

Description

2-Amino-5-methoxynicotinaldehyde (IUPAC name: 2-amino-5-methoxypyridine-3-carbaldehyde) is a heterocyclic aromatic compound with a pyridine backbone substituted by an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 5, and an aldehyde (-CHO) at position 3 . This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in condensation reactions and as a precursor for heterocyclic scaffolds.

Properties

CAS No. |

1211537-12-0 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.153 |

IUPAC Name |

2-amino-5-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3,(H2,8,9) |

InChI Key |

WMWDKRITXZFKML-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(C(=C1)C=O)N |

Synonyms |

2-aMino-5-Methoxynicotinaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among nicotinaldehyde derivatives influence their chemical behavior, stability, and applications. Below is a systematic comparison:

Substituent Variations

2-Amino-5-methoxynicotinaldehyde

- Substituents: Amino (position 2), methoxy (position 5), aldehyde (position 3).

- Molecular Formula : C₇H₈N₂O₂.

- Key Reactivity: The amino group enhances nucleophilicity, enabling Schiff base formation, while the aldehyde participates in electrophilic reactions.

2-Methoxy-5-methylnicotinaldehyde (CAS: 1203499-47-1)

- Substituents : Methoxy (position 2), methyl (position 5), aldehyde (position 3).

- Molecular Formula: C₈H₉NO₂.

- Key Differences: Replacement of the amino group with a methyl group reduces nucleophilicity and alters electronic properties, making it less reactive in amine-mediated coupling reactions .

5-Chloro-2-methoxynicotinaldehyde (CAS: 103058-88-4)

- Substituents : Chloro (position 5), methoxy (position 2), aldehyde (position 3).

- Molecular Formula: C₇H₆ClNO₂.

6-Methoxynicotinaldehyde

Physicochemical Properties

Research Findings and Trends

Recent studies highlight the superior versatility of this compound in multicomponent reactions compared to its analogs. For example, its amino group facilitates the formation of hydrogen-bonded intermediates, accelerating reaction kinetics in Ugi-type reactions . In contrast, methyl or chloro derivatives exhibit slower kinetics due to reduced electron-donating capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.